![molecular formula C29H31N5O5S B1640048 [4-[[4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B1640048.png)
[4-[[4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GMC 2-118 is a selective and potent antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroscience and pharmacology .
Vorbereitungsmethoden
The synthesis of GMC 2-118 involves several steps, including the formation of key intermediates and the final coupling reactionsThe reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for GMC 2-118 are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions to minimize waste and improve efficiency. The use of continuous flow reactors and advanced purification techniques are common in the industrial production of this compound .
Analyse Chemischer Reaktionen
GMC 2-118 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
GMC 2-118 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the structure-activity relationships of serotonin receptors. In biology, it is employed to investigate the role of 5-HT1B receptors in various physiological processes .
In medicine, GMC 2-118 is being explored for its potential therapeutic effects in treating conditions such as depression, anxiety, and migraine. Its ability to selectively block 5-HT1B receptors makes it a valuable candidate for drug development. Additionally, GMC 2-118 has applications in the pharmaceutical industry as a reference standard for quality control and assay development .
Wirkmechanismus
The mechanism of action of GMC 2-118 involves its binding to the 5-HT1B receptor, thereby inhibiting the receptor’s activity. This inhibition prevents the binding of serotonin to the receptor, which in turn modulates the downstream signaling pathways. The molecular targets of GMC 2-118 include the 5-HT1B receptor and associated G-proteins .
The pathways involved in the action of GMC 2-118 include the cyclic adenosine monophosphate (cAMP) signaling pathway and the mitogen-activated protein kinase (MAPK) pathway. By blocking the 5-HT1B receptor, GMC 2-118 can alter the levels of cAMP and affect various cellular processes, such as neurotransmitter release and gene expression .
Vergleich Mit ähnlichen Verbindungen
GMC 2-118 is unique in its high selectivity and potency for the 5-HT1B receptor. Similar compounds include other 5-HT1B antagonists, such as GR127935 and SB-224289. These compounds also target the 5-HT1B receptor but may differ in their selectivity, potency, and pharmacokinetic properties .
Compared to GR127935, GMC 2-118 has been shown to have a higher affinity for the 5-HT1B receptor and a longer duration of action. SB-224289, on the other hand, is less potent than GMC 2-118 but has a different pharmacological profile that may be advantageous in certain therapeutic contexts .
References
Eigenschaften
Molekularformel |
C29H31N5O5S |
|---|---|
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
[4-[[4-[2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl]amino]-2-(4-methylpiperazin-1-yl)phenyl] methanesulfonate |
InChI |
InChI=1S/C29H31N5O5S/c1-19-17-23(29-32-31-20(2)38-29)9-11-25(19)21-5-7-22(8-6-21)28(35)30-24-10-12-27(39-40(4,36)37)26(18-24)34-15-13-33(3)14-16-34/h5-12,17-18H,13-16H2,1-4H3,(H,30,35) |
InChI-Schlüssel |
FRSKIBLQHPOBGH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OS(=O)(=O)C)N5CCN(CC5)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OS(=O)(=O)C)N5CCN(CC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



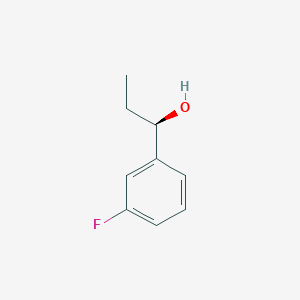
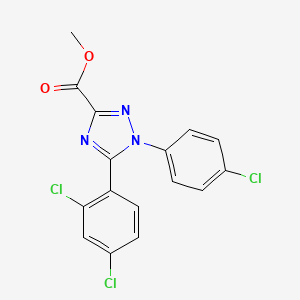

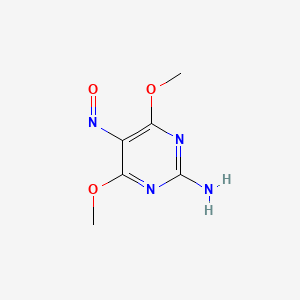
![5,5-Dimethylbenzo[b][1]benzostannole](/img/structure/B1639995.png)
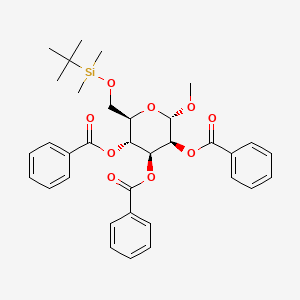
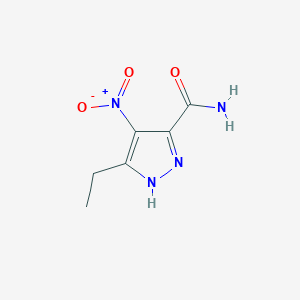

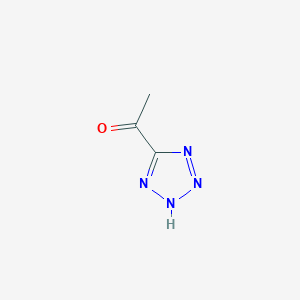
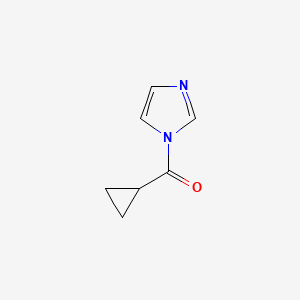

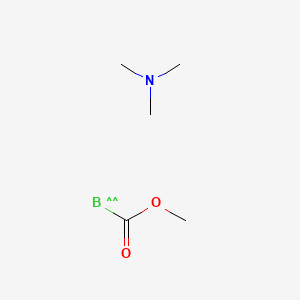
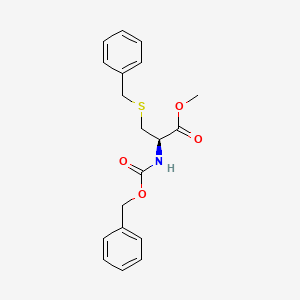
![[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;(Z)-4-hydroxypent-3-en-2-one;ruthenium](/img/structure/B1640035.png)